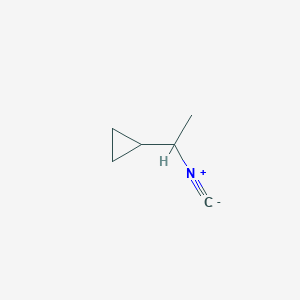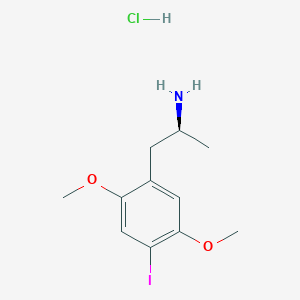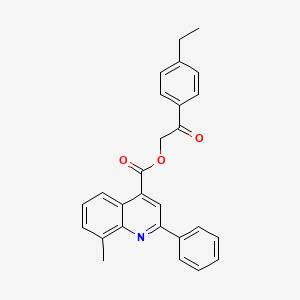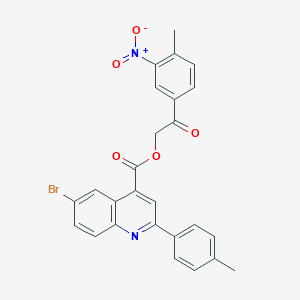
2-(1,2-Dioxopropoxy)benzoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dioxopropoxy)benzoic acid hydrate is an organic compound that features a benzoic acid core with a 1,2-dioxopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dioxopropoxy)benzoic acid hydrate typically involves the esterification of benzoic acid with 1,2-dioxopropanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-Dioxopropoxy)benzoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
2-(1,2-Dioxopropoxy)benzoic acid hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2-Dioxopropoxy)benzoic acid hydrate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in neuroprotection and anti-inflammatory activities.
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
- 2,4-Dihydroxybenzoic acid
- 4-Decyloxy-benzoic acid hydrate
Comparison: 2-(1,2-Dioxopropoxy)benzoic acid hydrate is unique due to its specific ester linkage and the presence of the 1,2-dioxopropoxy group. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(2-oxopropanoyloxy)benzoic acid;hydrate |
InChI |
InChI=1S/C10H8O5.H2O/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,12,13);1H2 |
InChI Key |
DLKFQAHWYMEWIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






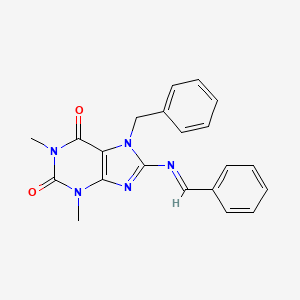
![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)
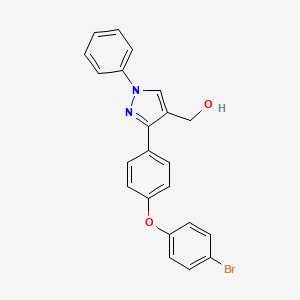
![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)

